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molecular formula C12H18BrN3 B8609961 (5-Bromo-pyridin-2-yl)-(2-pyrrolidin-1-yl-propyl)-amine

(5-Bromo-pyridin-2-yl)-(2-pyrrolidin-1-yl-propyl)-amine

Cat. No. B8609961
M. Wt: 284.20 g/mol
InChI Key: FPAIEPXGQXANBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618132B2

Procedure details

Under a nitrogen atmosphere 6.00 mL (6.00 mmol) 1 M lithium aluminium hydride solution in THF are added to a solution, cooled to 0° C., of 1.8 g (6.04 mmol) N-(5-bromo-pyridin-2-yl)-2-pyrrolidin-1-yl-propionamide in 30 mL THF, in such a way that the internal temperature does not exceed 4° C. The reaction solution is stirred for a further 20 min at 0° C. EtOAc is carefully added, the aluminium complex is decomposed with 0.2 mL water, then with 0.2 mL 15% sodium hydroxide solution solution and finally with 0.6 mL water. The precipitate formed is suction filtered and the filtrate is diluted with 50 mL EtOAc. The organic phase is washed with 30 mL saturated NaHCO3 solution and dried over MgSO4. The solvent is eliminated i.vac. and further purification is carried out by column chromatography on silica gel (EtOAc/MeOH/NH3 9:1:0.1).
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(5-bromo-pyridin-2-yl)-2-pyrrolidin-1-yl-propionamide
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([NH:14][C:15](=O)[CH:16]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[CH3:17])=[N:12][CH:13]=1.CCOC(C)=O.[OH-].[Na+]>C1COCC1.O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([NH:14][CH2:15][CH:16]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[CH3:17])=[N:12][CH:13]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N-(5-bromo-pyridin-2-yl)-2-pyrrolidin-1-yl-propionamide
Quantity
1.8 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC(C(C)N1CCCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for a further 20 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 4° C
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate is diluted with 50 mL EtOAc
WASH
Type
WASH
Details
The organic phase is washed with 30 mL saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
and further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC=1C=CC(=NC1)NCC(C)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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